Spermidine
Spermidine
Spermidine is a polyamine derived from putrescine that is involved in many biological processes, including the regulation of membrane potential, the inhibition of nitric oxide synthase (NOS) and the induction of autophagy.
Spermidine, also known as SPD, belongs to the class of organic compounds known as dialkylamines. These are organic compounds containing a dialkylamine group, characterized by two alkyl groups bonded to the amino nitrogen. Spermidine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Spermidine has been found throughout most human tissues, and has also been detected in most biofluids, including cerebrospinal fluid, urine, blood, and saliva. Within the cell, spermidine is primarily located in the cytoplasm. Spermidine exists in all eukaryotes, ranging from yeast to humans. 5'-Methylthioadenosine and spermidine can be biosynthesized from S-adenosylmethioninamine and putrescine through the action of the enzyme spermidine synthase. In humans, spermidine is involved in the methionine metabolism pathway and spermidine and spermine biosynthesis pathway. Spermidine is also involved in several metabolic disorders, some of which include cystathionine Beta-synthase deficiency, S-adenosylhomocysteine (sah) hydrolase deficiency, methylenetetrahydrofolate reductase deficiency (MTHFRD), and methionine adenosyltransferase deficiency. Outside of the human body, spermidine can be found in radish. This makes spermidine a potential biomarker for the consumption of this food product. Spermidine is a potentially toxic compound.
Spermidine is a triamine that is the 1,5,10-triaza derivative of decane. It has a role as a fundamental metabolite. It is a triamine and a polyazaalkane. It is a conjugate base of a spermidine(3+).
Spermidine, also known as SPD, belongs to the class of organic compounds known as dialkylamines. These are organic compounds containing a dialkylamine group, characterized by two alkyl groups bonded to the amino nitrogen. Spermidine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Spermidine has been found throughout most human tissues, and has also been detected in most biofluids, including cerebrospinal fluid, urine, blood, and saliva. Within the cell, spermidine is primarily located in the cytoplasm. Spermidine exists in all eukaryotes, ranging from yeast to humans. 5'-Methylthioadenosine and spermidine can be biosynthesized from S-adenosylmethioninamine and putrescine through the action of the enzyme spermidine synthase. In humans, spermidine is involved in the methionine metabolism pathway and spermidine and spermine biosynthesis pathway. Spermidine is also involved in several metabolic disorders, some of which include cystathionine Beta-synthase deficiency, S-adenosylhomocysteine (sah) hydrolase deficiency, methylenetetrahydrofolate reductase deficiency (MTHFRD), and methionine adenosyltransferase deficiency. Outside of the human body, spermidine can be found in radish. This makes spermidine a potential biomarker for the consumption of this food product. Spermidine is a potentially toxic compound.
Spermidine is a triamine that is the 1,5,10-triaza derivative of decane. It has a role as a fundamental metabolite. It is a triamine and a polyazaalkane. It is a conjugate base of a spermidine(3+).
Brand Name:
Vulcanchem
CAS No.:
124-20-9
VCID:
VC0129725
InChI:
InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2
SMILES:
C(CCNCCCN)CN
Molecular Formula:
C7H19N3
Molecular Weight:
145.25 g/mol
Spermidine
CAS No.: 124-20-9
Reference Standards
VCID: VC0129725
Molecular Formula: C7H19N3
Molecular Weight: 145.25 g/mol
CAS No. | 124-20-9 |
---|---|
Product Name | Spermidine |
Molecular Formula | C7H19N3 |
Molecular Weight | 145.25 g/mol |
IUPAC Name | N'-(3-aminopropyl)butane-1,4-diamine |
Standard InChI | InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2 |
Standard InChIKey | ATHGHQPFGPMSJY-UHFFFAOYSA-N |
SMILES | C(CCNCCCN)CN |
Canonical SMILES | C(CCNCCCN)CN |
Appearance | Assay:≥98%A neat oil |
Boiling Point | 129 °C at 1.40E+01 mm Hg |
Melting Point | 25 °C <25°C |
Physical Description | Solid |
Description | Spermidine is a polyamine derived from putrescine that is involved in many biological processes, including the regulation of membrane potential, the inhibition of nitric oxide synthase (NOS) and the induction of autophagy. Spermidine, also known as SPD, belongs to the class of organic compounds known as dialkylamines. These are organic compounds containing a dialkylamine group, characterized by two alkyl groups bonded to the amino nitrogen. Spermidine exists as a solid, soluble (in water), and a very strong basic compound (based on its pKa). Spermidine has been found throughout most human tissues, and has also been detected in most biofluids, including cerebrospinal fluid, urine, blood, and saliva. Within the cell, spermidine is primarily located in the cytoplasm. Spermidine exists in all eukaryotes, ranging from yeast to humans. 5'-Methylthioadenosine and spermidine can be biosynthesized from S-adenosylmethioninamine and putrescine through the action of the enzyme spermidine synthase. In humans, spermidine is involved in the methionine metabolism pathway and spermidine and spermine biosynthesis pathway. Spermidine is also involved in several metabolic disorders, some of which include cystathionine Beta-synthase deficiency, S-adenosylhomocysteine (sah) hydrolase deficiency, methylenetetrahydrofolate reductase deficiency (MTHFRD), and methionine adenosyltransferase deficiency. Outside of the human body, spermidine can be found in radish. This makes spermidine a potential biomarker for the consumption of this food product. Spermidine is a potentially toxic compound. Spermidine is a triamine that is the 1,5,10-triaza derivative of decane. It has a role as a fundamental metabolite. It is a triamine and a polyazaalkane. It is a conjugate base of a spermidine(3+). |
Synonyms | N1-(3-Aminopropyl)-1,4-butanediamine; N-(3-Aminopropyl)-1,4-butanediamine; 1,5,10-Triazadecane; 1,8-Diamino-4-azaoctane; 4-Azaoctane-1,8-diamine; N-(3-Aminopropyl)-1,4-diaminobutane; N-(3-Aminopropyl)-4-aminobutylamine; N-(4-Aminobutyl)-1,3-diamino |
PubChem Compound | 1102 |
Last Modified | Nov 11 2021 |
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